molecular formula C15H23N7O2 B2569635 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 2034471-36-6

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No. B2569635
CAS RN: 2034471-36-6
M. Wt: 333.396
InChI Key: FLPKQOBOMWINDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H23N7O2 and its molecular weight is 333.396. The purity is usually 95%.
BenchChem offers high-quality N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Triazine Derivatives Synthesis

The synthesis and chemistry of triazine derivatives, including interactions with various reagents and the production of bicyclic analogues, have been studied for their potential applications in material science and drug development. For example, triazine compounds have been synthesized through reactions with aryl aldehydes, leading to cyclization and rearrangement processes. These studies explore the chemical behavior and potential chemical applications of triazine derivatives, including their use in creating new materials or as intermediates in pharmaceutical synthesis (Langdon, Simmonds, & Stevens, 1984).

Antimicrobial and Antitumor Applications

Antibacterial and Biofilm Inhibitors

Novel triazine-based compounds have shown significant antibacterial efficacies and biofilm inhibition activities. For instance, certain bis(pyrazole-benzofuran) hybrids with triazine moieties have demonstrated potent inhibitory effects against various bacterial strains and biofilms, indicating potential applications in addressing bacterial infections and biofilm-related medical challenges (Mekky & Sanad, 2020).

Antimycobacterial and Antifungal Activities

Research on triazine-based scaffolds has also highlighted their antimicrobial and antimycobacterial properties. Certain triazine acetamides synthesized via Suzuki cross-coupling reactions exhibited significant activities against bacterial, fungal, and Mycobacterium tuberculosis strains. These findings suggest potential applications in developing new antimicrobial agents targeting a broad spectrum of pathogens (Patel, Patel, Kumari, Rajani, & Chikhalia, 2012).

Material Science Applications

Nano-Structured Ceria Recovery

Triazine derivatives have also found applications in material science, such as in the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes. This process involves the thermal decomposition of complexes formed between cerium ions and benzoxazine dimers, indicating triazine derivatives' role in synthesizing and recovering valuable nanomaterials (Veranitisagul et al., 2011).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O2/c1-9-11(10(2)24-20-9)7-13(23)16-8-12-17-14(21(3)4)19-15(18-12)22(5)6/h7-8H2,1-6H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPKQOBOMWINDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

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